molecular formula C22H27NO3S B2757562 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1219905-57-3

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2757562
CAS No.: 1219905-57-3
M. Wt: 385.52
InChI Key: ATBFMYWVXOIWNG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is an organic compound with a complex structure that includes a benzylthio group, a methoxyphenyl group, and a tetrahydropyran ring

Preparation Methods

The synthesis of 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to obtain benzylthiol.

    Introduction of the methoxyphenyl group: This step involves the reaction of 2-methoxyphenylboronic acid with a suitable halide under Suzuki coupling conditions.

    Formation of the tetrahydropyran ring: This can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

    Final assembly: The final step involves the coupling of the benzylthio group, the methoxyphenyl group, and the tetrahydropyran ring with acetamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using flow microreactor systems for efficiency and sustainability .

Chemical Reactions Analysis

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the methoxyphenyl group could bind to aromatic residues in proteins. The tetrahydropyran ring may provide structural stability and enhance binding affinity. The exact pathways and molecular targets involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-(benzylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide include:

    2-(benzylthio)-N-((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and binding properties.

    2-(benzylthio)-N-((4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: The presence of a chloro group can influence the compound’s electronic properties and reactivity.

    2-(benzylthio)-N-((4-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-25-20-10-6-5-9-19(20)22(11-13-26-14-12-22)17-23-21(24)16-27-15-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBFMYWVXOIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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